molecular formula C11H11N3O2 B2454248 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid CAS No. 1344704-22-8

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2454248
CAS No.: 1344704-22-8
M. Wt: 217.228
InChI Key: UIWSIWQATMRVGV-UHFFFAOYSA-N
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Description

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a heterocyclic compound that contains both an imidazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity and the possibility of forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with formaldehyde and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[amino(phenyl)methyl]-1H-imidazole-4-carboxylic acid
  • 2-[amino(phenyl)methyl]-1H-imidazole-3-carboxylic acid
  • 2-[amino(phenyl)methyl]-1H-imidazole-2-carboxylic acid

Uniqueness

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the imidazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWSIWQATMRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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